N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound with notable significance in pharmaceutical chemistry. Its structure comprises a 4-fluorophenyl group, a methanesulfonamide group, and a dihydropyrazole ring, contributing to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multi-step processes:
Formation of the pyrazole ring: : This is typically achieved by cyclization reactions involving appropriate hydrazines and 1,3-diketones under reflux conditions.
Introduction of the methanesulfonamide group: : This often requires reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).
Functionalization of the fluorophenyl group: : The 4-fluorophenyl substituent can be introduced via halogenation reactions, with fluorination reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-efficiency and yield:
Continuous flow reactors: are often employed to ensure consistent quality and scale-up.
Catalysts: and solvents are carefully selected to enhance reaction rates and selectivity.
Purification methods: such as recrystallization and chromatography are used to achieve high purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: : The nitro group, if present, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Halogen atoms (e.g., fluorine) can participate in nucleophilic substitution reactions, which may be catalyzed by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing agents: : H₂O₂, mCPBA
Reducing agents: : LiAlH₄, Pd/C
Bases: : NaH, KOtBu
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Replacement of halogen with various nucleophiles, forming diversified derivatives.
Scientific Research Applications
N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and development of novel compounds.
Biology: : Inhibits specific enzymes or proteins in biochemical pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the design of agrochemicals and specialty materials due to its unique structural features.
Mechanism of Action
Molecular Targets and Pathways
The compound acts by:
Inhibiting enzyme activity: : Binding to active sites of enzymes, disrupting their function.
Modulating signaling pathways: : Interacting with molecular targets, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-{4-[5-(4-chlorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Substitutes chlorine for fluorine.
N-{4-[5-(4-bromophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Substitutes bromine for fluorine.
Uniqueness
The presence of the fluorine atom distinguishes it, enhancing its binding affinity and selectivity in biological systems, potentially offering improved therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-27-12-19(24)23-18(14-3-7-15(20)8-4-14)11-17(21-23)13-5-9-16(10-6-13)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTNTZOITQGLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.